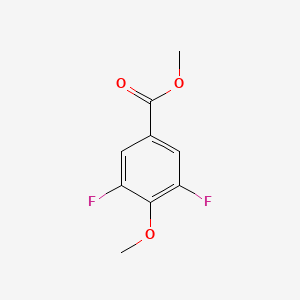

Methyl 3,5-difluoro-4-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3,5-difluoro-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-difluoro-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZAIJLLXCVINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3,5-difluoro-4-methoxybenzoate chemical structure and properties

An In-Depth Technical Guide to Methyl 3,5-difluoro-4-methoxybenzoate: A Key Building Block in Modern Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1] Fluorine's unique properties, including its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Methyl 3,5-difluoro-4-methoxybenzoate emerges as a particularly valuable building block in this context. This compound combines the advantageous electronic properties of a difluorinated aromatic ring with the synthetic versatility of a methyl ester and a methoxy group. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Section 1: Chemical Structure and Physicochemical Properties

Methyl 3,5-difluoro-4-methoxybenzoate is an aromatic ester. The core structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group (-OCH₃) at position 4, and a methyl ester group (-COOCH₃) at position 1. This specific substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of molecules derived from it.

The parent compound, 3,5-difluoro-4-methoxybenzoic acid, is a white to off-white solid with limited water solubility but good solubility in organic solvents.[2] The methyl ester derivative is expected to have similar solubility characteristics.

Table 1: Physicochemical Properties of Methyl 3,5-difluoro-4-methoxybenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | Inferred from parent acid[2] |

| Molecular Weight | 202.15 g/mol | Calculated |

| CAS Number | 329-45-3 | [3] |

| Appearance | White to off-white solid (predicted) | [2] |

| Solubility | Limited in water, soluble in organic solvents (predicted) | [2] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing Methyl 3,5-difluoro-4-methoxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by a neutral alcohol like methanol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity and activating it for nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.

-

Reflux Conditions: The reaction is typically performed at the boiling point of the solvent (methanol) to increase the reaction rate without needing high-pressure apparatus.

-

Aqueous Workup with Bicarbonate: After the reaction, the mixture is cooled and washed with a weak base, such as sodium bicarbonate solution. This step is crucial to neutralize the strong acid catalyst and to remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-difluoro-4-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (serving as both reagent and solvent, ~10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 3,5-difluoro-4-methoxybenzoate can be purified by recrystallization or column chromatography on silica gel if necessary.

Visualization of Synthesis Workflow

Caption: Fischer esterification workflow for Methyl 3,5-difluoro-4-methoxybenzoate.

Section 3: Applications in Synthetic Chemistry and Drug Discovery

Methyl 3,5-difluoro-4-methoxybenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate or building block. Its value lies in the synthetic handles it provides and the desirable physicochemical properties imparted by its unique substitution pattern.

Role as a Versatile Synthon:

The methyl ester group serves as a protected form of the more reactive carboxylic acid. This allows other chemical transformations to be performed on different parts of a larger molecule without interference from the acidic proton. The ester can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions when needed. Furthermore, it can be converted directly into amides, hydrazides, or other derivatives, making it a key precursor for a wide range of more complex target molecules.

Utility in Medicinal Chemistry:

The parent compound, 3,5-difluoro-4-methoxybenzoic acid, is noted for its use as a starting material and intermediate in the synthesis of compounds with potent antibiotic activity, such as fluoroquinolones.[2] The presence of fluorine atoms can enhance a compound's metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to target proteins through favorable electrostatic interactions.[2] The methoxy group also influences the electronic properties and can participate in hydrogen bonding.[2] Therefore, incorporating the 3,5-difluoro-4-methoxybenzoyl moiety is a strategic choice for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Logical Flow from Building Block to Target Molecule

Caption: Synthetic utility of Methyl 3,5-difluoro-4-methoxybenzoate as a synthon.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 3,5-difluoro-4-methoxybenzoate is not widely available, general precautions for related aromatic esters and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[4]

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][7]

-

Ingestion: Rinse mouth with water and seek medical attention.[4]

-

Conclusion

Methyl 3,5-difluoro-4-methoxybenzoate is a strategically important building block for chemical synthesis. Its unique combination of fluorine atoms and versatile functional groups makes it an attractive starting material for developing novel pharmaceuticals and advanced materials. The straightforward synthesis via Fischer esterification ensures its accessibility for research and development. A thorough understanding of its properties, synthetic utility, and handling requirements enables scientists to effectively leverage this compound in the creation of complex and high-value molecules.

References

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.

- Angene Chemical. (2024, November 1). Safety Data Sheet.

- 2 - Safety Data Sheet. (2024, December 19).

- TCI Chemicals. SAFETY DATA SHEET.

- Ossila. SAFETY DATA SHEET.

- CymitQuimica. Methyl 3,5-difluoro-4-methoxybenzoate.

- CymitQuimica. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid.

- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid [cymitquimica.com]

- 3. Methyl 3,5-difluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Procurement and Verification of Methyl 3,5-difluoro-4-methoxybenzoate for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers

Abstract

Methyl 3,5-difluoro-4-methoxybenzoate (CAS No. 100431-63-8) is a key aromatic building block in medicinal chemistry, valued for the unique electronic properties conferred by its fluorine and methoxy substituents. The incorporation of fluorine-containing motifs is a widely adopted strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides drug development professionals with a comprehensive framework for sourcing high-purity Methyl 3,5-difluoro-4-methoxybenzoate, establishing rigorous in-house quality control protocols, and ensuring safe laboratory handling.

Introduction: The Strategic Importance of Methyl 3,5-difluoro-4-methoxybenzoate in Drug Discovery

Methyl 3,5-difluoro-4-methoxybenzoate is a substituted benzoic acid derivative. Its utility in synthetic chemistry stems from the presence of multiple functional groups that can be strategically manipulated. The difluoro substitution pattern significantly influences the molecule's electronic properties and can be a critical component in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3] The presence of fluorine atoms can enhance a compound's lipophilicity and impact its biological activity, making it a point of interest in pharmaceutical research.[3]

The difluoro(methoxy)methyl group, a related moiety, is considered a valuable tool for modulating the electronic properties of aromatic compounds, with applications in medicinal chemistry and materials science.[4] The strategic placement of fluorine atoms and methoxy groups on an aromatic ring allows for fine-tuning of a molecule's physicochemical properties, which is a cornerstone of modern drug design.[1][2][5]

Key Physicochemical Properties:

-

Molecular Formula: C₉H₈F₂O₃

-

Molecular Weight: 202.16 g/mol

-

Appearance: Typically a solid

Sourcing and Supplier Qualification: A Framework for Researchers

The integrity of any research program begins with the quality of its starting materials. Sourcing Methyl 3,5-difluoro-4-methoxybenzoate requires a diligent supplier evaluation process. The following criteria should be central to your procurement strategy:

Core Evaluation Criteria:

-

Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should, at a minimum, include the compound's identity, purity (typically ≥95% for research grades), and the analytical method used for determination (e.g., HPLC, GC). For initial evaluations, requesting copies of the primary analytical data, such as ¹H NMR and HPLC traces, is a prudent step to verify the stated purity.

-

Batch-to-Batch Consistency: For long-term projects, consistency is paramount. Inquire about the supplier's manufacturing and quality control processes to ensure reproducibility. A reliable supplier should be able to provide data demonstrating minimal variation between different production lots.

-

Available Quantities and Scalability: Suppliers should be able to cater to the full spectrum of research needs, from milligram and gram quantities for initial screening to kilogram quantities for preclinical and developmental work.

-

Transparency and Technical Support: A reputable supplier will have a knowledgeable technical support team that can readily answer questions about synthesis, stability, and handling.

Table 1: Representative Suppliers of Methyl 3,5-difluoro-4-methoxybenzoate

| Supplier | Purity | Available Quantities | Notes |

| Fluorochem | ≥95% | 1g, 5g | A well-established supplier of fluorinated compounds.[6] |

| Sigma-Aldrich | Varies | Research Quantities | Offers a wide range of chemicals for research, though analytical data may need to be specifically requested for some products. |

| CymitQuimica | ≥95% | 1g, 5g | Provides products intended for laboratory use.[6] |

Note: This table is for illustrative purposes. Researchers should conduct their own due diligence and obtain current information directly from suppliers.

Essential In-House Quality Control and Verification

Upon receipt of Methyl 3,5-difluoro-4-methoxybenzoate, independent verification of its identity and purity is a critical, self-validating step. This "trust but verify" approach safeguards against potential impurities that could compromise experimental results.

Workflow for Incoming Material Verification

Caption: Workflow for the quality control of incoming Methyl 3,5-difluoro-4-methoxybenzoate.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of Methyl 3,5-difluoro-4-methoxybenzoate.

-

Methodology:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹⁹F NMR spectra on a calibrated NMR spectrometer.

-

Expected ¹H NMR Signals: Protons of the methyl ester and methoxy groups should be visible as singlets. The aromatic proton will appear as a triplet due to coupling with the two equivalent fluorine atoms.

-

Expected ¹⁹F NMR Signals: A single resonance is expected for the two equivalent fluorine atoms.

-

Compare the obtained spectra with reference data to confirm the structure.

-

B. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Develop an appropriate HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase will typically consist of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Safe Handling and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following guidelines are based on available Safety Data Sheets (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Methyl 3,5-difluoro-4-methoxybenzoate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment:

-

Eye Protection: Safety glasses with side shields or goggles are required.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[8] Gloves must be inspected before use.

-

Skin and Body Protection: A lab coat should be worn.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[7][8][9]

-

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[8][9][10]

Emergency Procedures

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8][9] Remove contact lenses if present and easy to do.[7][8][9] Continue rinsing and seek immediate medical attention.

-

In Case of Skin Contact: Wash with plenty of soap and water.[7][8][9] If skin irritation occurs, get medical advice.

-

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8][9]

-

In Case of Spillage: Absorb the spilled material with an inert absorbent and transfer it to a suitable container for disposal.[7]

Conclusion

Methyl 3,5-difluoro-4-methoxybenzoate is a valuable reagent for researchers in drug discovery and development. The success of synthetic campaigns relying on this building block is directly tied to its quality and purity. By implementing a robust supplier qualification process, conducting thorough in-house analytical verification, and adhering to strict safety protocols, scientists can ensure the integrity and reproducibility of their research, ultimately accelerating the path to novel therapeutic discoveries.

References

- Safety Data Sheet - Fluorochem. (2024, December 19).

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13).

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (2024, November 24).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).

- Safety Data Sheet - ChemScene. (2025, October 24).

- METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 - ChemicalBook. (2025, July 14).

- SAFETY DATA SHEET - TCI Chemicals.

- Methyl 3,5-difluoro-4-methoxybenzoate - CymitQuimica.

- Methyl 4-fluoro-3-methoxybenzoate 74385-37-8 - Sigma-Aldrich.

- METHYL 4,5-DIFLUORO-2-METHOXYBENZOATE (CAS 1261444-15-8) - Fluorochem.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

- 3,5-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 10888371 - PubChem.

- Methyl 3,5-dihydroxy-4-methoxybenzoate - Echemi.

- CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid - CymitQuimica.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).

- Myristic acid natural, = 98.5 , FG 544-63-8 - Sigma-Aldrich.

- 4360-63-8|2-Bromomethyl-1,3-dioxolane|BLD Pharm.

- METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - ChemicalBook.

- Methyl 3,5-dihydroxy-4-methoxybenzoate. | Download Scientific Diagram - ResearchGate.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007, September 10).

- Myristic Acid 95% - Food Grade Supplier and Distributor of Bulk, LTL, Wholesale products.

- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).

- The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications - Benchchem.

- Myristic acid, CAS 544-63-8 | 800399 - Merck Millipore.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. (2025, March 12).

- 2-Bromomethyl-1,3-dioxolane 4360-63-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents.

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid [cymitquimica.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3,5-difluoro-4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemscene.com [chemscene.com]

- 10. tcichemicals.com [tcichemicals.com]

The Uncharacterized State: A Technical Guide to the Synthesis and Physicochemical Analysis of Methyl 3,5-difluoro-4-methoxybenzoate

Abstract

In the landscape of drug discovery and material science, the synthesis and characterization of novel small molecules are fundamental endeavors. Methyl 3,5-difluoro-4-methoxybenzoate, a halogenated aromatic ester, represents a class of compounds with significant potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of complex organic materials. However, a conspicuous gap exists in the scientific literature regarding its fundamental physicochemical properties, namely its melting and boiling points. This guide addresses this lacuna by providing a comprehensive framework for the synthesis, purification, and rigorous experimental determination of these critical parameters. Eschewing a simple reporting of data, we present a holistic, field-proven methodology that empowers researchers to characterize this and other novel compounds with confidence and scientific integrity. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices, and are grounded in authoritative analytical principles.

Introduction: The Significance of Physicochemical Properties

The melting and boiling points of a pure crystalline solid are intrinsic physical constants that are dictated by the strength of its intermolecular forces. For a researcher in drug development, these values are more than mere numbers; they are indicators of purity, provide insight into the compound's crystal lattice energy, and are critical for downstream process development, such as formulation and stability studies. A sharp melting point range, typically less than 1°C, is a reliable indicator of high purity for a crystalline solid.[1][2] Conversely, the presence of impurities will typically depress the melting point and broaden the melting range.[1]

Given the absence of published data for Methyl 3,5-difluoro-4-methoxybenzoate, this guide provides the necessary theoretical and practical framework for its synthesis and the subsequent experimental determination of its melting and boiling points.

Synthesis of Methyl 3,5-difluoro-4-methoxybenzoate: An Exemplary Protocol

The synthesis of Methyl 3,5-difluoro-4-methoxybenzoate can be achieved via the Fischer esterification of 3,5-difluoro-4-methoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[3][4] This method is widely applicable for the preparation of esters from carboxylic acids and alcohols.[3][4]

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is driven to completion by using an excess of one of the reactants, typically the less expensive one (in this case, methanol), or by removing water as it is formed.

Experimental Protocol: Synthesis

Materials:

-

3,5-difluoro-4-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 3,5-difluoro-4-methoxybenzoic acid (e.g., 5.0 g, 1 equivalent).

-

Add an excess of anhydrous methanol (e.g., 50 mL).

-

Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise with stirring.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid, and finally with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-difluoro-4-methoxybenzoate.

-

Purify the crude product by recrystallization or column chromatography to obtain a pure, crystalline solid.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Methodology: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a precise and automated method for this determination.[5][6][7][8][9] They typically consist of a heated metal block with a sample holder for capillary tubes and a digital thermometer.

Protocol:

-

Sample Preparation: Finely powder a small amount of the purified Methyl 3,5-difluoro-4-methoxybenzoate. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Instrument Setup: Place the capillary tube into the heating block of the digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/minute) to get a rough estimate.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Set a slow heating rate (1-2°C/minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[10]

Methodology: Thiele Tube

The Thiele tube method is a classic and effective technique that utilizes a circulating oil bath to ensure uniform heating.[10][11][12]

Protocol:

-

Sample Preparation: Prepare a packed capillary tube as described for the digital method.

-

Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and capillary tube assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The design of the tube promotes convection currents, leading to uniform temperature distribution.

-

Observation and Recording: As the temperature rises, observe the sample closely. Record the temperature at the onset and completion of melting.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since Methyl 3,5-difluoro-4-methoxybenzoate is expected to be a solid at room temperature, its boiling point will be significantly higher and may require determination under reduced pressure to prevent decomposition. The following describes a micro-scale method suitable for small sample quantities.

Methodology: Capillary Method (Siwoloboff Method)

This micro-method is advantageous as it requires a very small amount of the sample.[13][14][15][16][17]

Protocol:

-

Sample Preparation: Place a small amount of liquid Methyl 3,5-difluoro-4-methoxybenzoate (if it is a low melting solid, it can be gently warmed to its liquid state) into a small test tube (fusion tube) to a depth of about 1-2 cm.

-

Capillary Insertion: Take a melting point capillary tube, seal one end, and place it, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the apparatus in a heating bath (e.g., a Thiele tube with high-temperature oil). Heat the bath gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the substance's vapor expand.[13][18]

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[13][18]

Data Presentation

The experimentally determined physicochemical properties of Methyl 3,5-difluoro-4-methoxybenzoate should be recorded in a clear and structured format.

| Property | Experimental Value | Method Used | Observations |

| Melting Point | TBD (°C) | Digital Apparatus / Thiele Tube | e.g., Sharp, clear melt |

| Boiling Point | TBD (°C) at X mmHg | Capillary Method | e.g., Colorless vapor |

| Appearance | TBD | Visual Inspection | e.g., White crystalline solid |

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Methyl 3,5-difluoro-4-methoxybenzoate.

Melting Point Determination Workflow

Caption: Workflow for the experimental determination of the melting point.

Conclusion

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of California, Irvine. (n.d.). The Digital Melting Point Apparatus. [Link]

-

University of Babylon. (n.d.). Determination of the melting point. [Link]

-

Contech Instruments. (n.d.). DIGITAL MELTING POINT APPARATUS. [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. [Link]

-

Cole-Parmer. (n.d.). Digital Melting Point Apparatus. [Link]

-

YouTube. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method). [Link]

-

Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Scribd. (n.d.). Determination of Boiling Point | PDF. [Link]

-

University of Colorado Boulder. (n.d.). DigiMelt Melting Point Apparatus. [Link]

-

Unknown. (n.d.). Determination of Melting Point. [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

chemconnections.org. (n.d.). Boiling Point Determination. [Link]

-

YouTube. (2015, May 13). Melting Point Using DIgiMelt. [Link]

-

Unknown. (n.d.). Micro-boiling point measurement. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination | PDF. [Link]

-

Chem.info. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

-

Gesher. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

- Google Patents. (n.d.).

-

Unknown. (n.d.). Preparation of Methyl Benzoate. [Link]

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. athabascau.ca [athabascau.ca]

- 3. nbinno.com [nbinno.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. contechweighingscales.com [contechweighingscales.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. timstar.co.uk [timstar.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. chymist.com [chymist.com]

- 17. chemconnections.org [chemconnections.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Synthesis of 3,5-Difluoro-4-methoxybenzoic Acid via Methyl Ester Hydrolysis

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 3,5-difluoro-4-methoxybenzoic acid, a key building block in pharmaceutical research and development. The synthesis proceeds via the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester, methyl 3,5-difluoro-4-methoxybenzoate. We present a comprehensive guide covering the mechanistic underpinnings, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. The described protocol consistently delivers high yields and purity, suitable for downstream applications in drug discovery and process development.

Introduction: Scientific & Industrial Context

Substituted benzoic acids, particularly those containing fluorine atoms, are privileged scaffolds in medicinal chemistry. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and membrane permeability. 3,5-difluoro-4-methoxybenzoic acid, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules.

The conversion of a stable methyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. While both acidic and basic conditions can effect this hydrolysis, base-catalyzed hydrolysis, or saponification, is often preferred for its irreversibility and typically cleaner reaction profiles.[1][2] The final, irreversible acid-base reaction between the initially formed carboxylic acid and the alkoxide leaving group drives the reaction to completion, ensuring high conversion rates.[3][4]

This guide focuses on a field-proven, base-catalyzed approach using lithium hydroxide (LiOH) in a mixed solvent system, a choice predicated on achieving optimal substrate solubility and reaction kinetics.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The saponification of methyl 3,5-difluoro-4-methoxybenzoate follows a well-established nucleophilic acyl substitution pathway. The mechanism unfolds in three key stages:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O π-bond and forms a transient tetrahedral intermediate.[5]

-

Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This process is accompanied by the elimination of the methoxide ion (CH₃O⁻), which serves as the leaving group.

-

Irreversible Acid-Base Reaction: The methoxide ion is a strong base (the pKa of its conjugate acid, methanol, is ~16) and immediately deprotonates the newly formed carboxylic acid (pKa ~3-4). This highly favorable and essentially irreversible proton transfer forms the stable carboxylate salt and methanol.[3][4]

An acidic workup is subsequently required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product from the aqueous solution.[3]

Experimental Protocol

This protocol is optimized for a ~5 mmol scale and can be scaled linearly with appropriate adjustments to equipment and reagent volumes.

Materials & Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Methyl 3,5-difluoro-4-methoxybenzoate | ≥98% | Commercially Available | 32596-33-1 | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Sigma-Aldrich | 1310-66-3 | Hydrolysis Reagent |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | 109-99-9 | Reaction Solvent |

| Deionized Water (H₂O) | Type II | --- | 7732-18-5 | Reaction/Workup Solvent |

| Hydrochloric Acid (HCl) | 3 M Aqueous | VWR | 7647-01-0 | For Acidification |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | Extraction Solvent |

| Brine (Saturated NaCl) | --- | In-house prep. | 7647-14-5 | For Washing |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 | Drying Agent |

Safety & Handling

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.

-

Reagent Handling:

-

Lithium Hydroxide: Corrosive. Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area or fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood.

-

Organic Solvents (THF, EtOAc): Flammable and volatile. Keep away from ignition sources.

-

-

Reaction Monitoring: The reaction progress should be monitored to avoid prolonged heating, which could lead to potential side reactions.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[7][8][9]

Reaction Workflow Diagram

Caption: Workflow for the Saponification of Methyl Ester.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3,5-difluoro-4-methoxybenzoate (1.01 g, 5.0 mmol, 1.0 eq.) in a mixture of tetrahydrofuran (15 mL) and deionized water (5 mL). Stir at room temperature until a homogeneous solution is achieved.

-

Scientist's Note: A mixed THF/water solvent system is crucial.[10] THF ensures the solubility of the organic ester, while water is necessary to dissolve the lithium hydroxide and participate in the hydrolysis.

-

-

Initiation of Hydrolysis: In a separate beaker, dissolve lithium hydroxide monohydrate (0.42 g, 10.0 mmol, 2.0 eq.) in deionized water (5 mL). Add this aqueous solution to the flask containing the ester.

-

Scientist's Note: Using at least two equivalents of base ensures the reaction goes to completion, accounting for any potential acidic impurities and driving the equilibrium.[11][12] LiOH is often preferred for its high water solubility and the reduced tendency of lithium carboxylates to form emulsions during workup compared to sodium or potassium salts.

-

-

Reaction Progress: Heat the reaction mixture to 50 °C using a heating mantle and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting ester is UV active, while the product (carboxylate salt) will remain at the baseline.

-

Workup - Quenching and Acidification: Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath to 0-5 °C. Slowly add 3 M HCl dropwise while stirring vigorously. Monitor the pH with indicator paper. Continue adding acid until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid will form.[12][13]

-

Scientist's Note: Performing the acidification at low temperature helps control the exotherm and promotes the formation of well-defined crystals, which are easier to filter.

-

-

Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.[14] Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any inorganic salts.

-

Drying: Transfer the purified solid to a pre-weighed watch glass and dry under high vacuum at room temperature to a constant weight. A typical yield is 85-95%.

Characterization of 3,5-Difluoro-4-methoxybenzoic Acid

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 188.13 g/mol |

| Melting Point | 182-185 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 (s, 1H, -COOH)

-

δ 7.55 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 3.95 (s, 3H, -OCH₃)

-

Analyst's Note: The broad singlet around 13.5 ppm is characteristic of a carboxylic acid proton. The two aromatic protons appear as a doublet due to coupling with the two equivalent fluorine atoms.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 165.5 (C=O)

-

δ 155.0 (d, J = 245 Hz, C-F)

-

δ 138.0 (t, J = 10 Hz, C-OCH₃)

-

δ 128.0 (C-COOH)

-

δ 112.0 (d, J = 20 Hz, C-H)

-

δ 61.5 (-OCH₃)

-

Analyst's Note: The large coupling constant (J ≈ 245 Hz) for the carbon directly attached to fluorine is a hallmark of C-F bonds in ¹³C NMR spectroscopy.

-

-

Mass Spectrometry (ESI-):

-

Calculated for C₈H₅F₂O₂⁻ [M-H]⁻: 187.02

-

Found: 187.02

-

Conclusion

The protocol detailed herein provides an efficient, reliable, and scalable method for the synthesis of high-purity 3,5-difluoro-4-methoxybenzoic acid from its methyl ester. The use of lithium hydroxide in a THF/water system ensures complete hydrolysis, and a straightforward acidic workup facilitates easy isolation of the final product. This application note serves as a valuable resource for researchers in medicinal chemistry and process development requiring access to this important fluorinated building block.

References

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. [Link]

-

BYJU'S. (n.d.). Ester Hydrolysis. [Link]

-

PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms. [Link]

-

Studylib. (n.d.). Enolate Alkylation Lab: Ester Saponification & Amide Formation. [Link]

-

Course Hero. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

- Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]

- Google Patents. (1978).

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]

- Google Patents. (2014).

-

CDC Stacks. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

- Google Patents. (2000). CN1251833A - Process for preparing substituted benzoic acid.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-methylbenzoic acid. [Link]

-

Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. [Link]

-

Justia Patents. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. [Link]

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

-

Reddit. (2020). Isomerization during hydrolysis of a methyl ester. [Link]

-

Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]

-

Taylor & Francis Group. (n.d.). 6.3 Methyl Esters and Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Reddit. (2020). Help with what should be a simple hydrolysis. [Link]

-

Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. psiberg.com [psiberg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. studylib.net [studylib.net]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]

- 14. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3,5-difluoro-4-methoxybenzoate by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of Methyl 3,5-difluoro-4-methoxybenzoate via column chromatography. It is designed to move beyond a simple protocol, offering troubleshooting guidance and frequently asked questions to address common challenges encountered during this specific separation.

Introduction

Methyl 3,5-difluoro-4-methoxybenzoate is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purification is a critical step to ensure the quality and efficacy of the final product. Column chromatography is a widely used technique for this purpose, but its success hinges on a clear understanding of the compound's properties and the chromatographic principles at play. This guide provides a comprehensive resource to navigate the purification process effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of Methyl 3,5-difluoro-4-methoxybenzoate, offering potential causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation of Product from Impurities | - Inappropriate solvent system polarity.- Co-elution with structurally similar impurities (e.g., starting materials, isomers).- Column overloading. | - Optimize the solvent system: Systematically vary the ratio of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the target compound on TLC.[1]- Consider a different solvent system: If hexane/ethyl acetate fails, explore systems like dichloromethane/methanol for more polar compounds.[2]- Reduce the amount of crude material loaded onto the column. |

| Product Elutes Too Quickly (High Rf) | - The solvent system is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. For example, if using 20% ethyl acetate in hexane, try 10% or 15%. |

| Product Does Not Elute from the Column (Low or Zero Rf) | - The solvent system is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a silica TLC plate by spotting and letting it sit for an hour before eluting to see if degradation occurs.[1] If it degrades, consider using a less acidic stationary phase like neutral alumina. |

| Tailing of the Product Spot on TLC and Broad Peaks from the Column | - The compound is interacting too strongly with the acidic silica gel.- The sample is too concentrated when loaded. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica.[3]- Ensure the sample is dissolved in a minimal amount of the initial mobile phase before loading. |

| Streaking on the TLC Plate | - The sample is not fully dissolved in the spotting solvent.- The compound is acidic or basic. | - Use a stronger, more polar solvent to dissolve the sample for spotting, but ensure the spot is small and the solvent is fully evaporated before running the TLC.- As with tailing, consider adding a modifier to the mobile phase. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of Methyl 3,5-difluoro-4-methoxybenzoate?

A good starting point for a compound of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.

Q2: What stationary phase should I use?

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and generally suitable stationary phase for this compound.[4] If your compound shows signs of degradation, consider using neutral alumina.

Q3: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?

The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1] The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[5]

Q4: What are the potential impurities I should be looking for?

Common impurities can include unreacted starting materials such as 3,5-difluoro-4-methoxybenzoic acid, or byproducts from the esterification reaction. Depending on the synthetic route, isomers or related compounds may also be present.

Q5: My compound is not UV active. How can I visualize it on a TLC plate?

If your compound is not visible under a UV lamp, you can use staining solutions. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Iodine vapor is another common visualization technique.

Q6: Should I use a gradient or isocratic elution?

For a mixture with components of significantly different polarities, a gradient elution (where the polarity of the mobile phase is gradually increased) is often more efficient. If the impurities are close in polarity to your product, a slow and careful isocratic elution (using a constant solvent composition) may provide better separation.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of Methyl 3,5-difluoro-4-methoxybenzoate.

1. Preparation of the Column:

-

Select an appropriately sized glass column with a stopcock.

-

Insert a small plug of cotton or glass wool at the bottom of the column.[4]

-

Add a small layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.[4]

-

Carefully pour the slurry into the column, avoiding air bubbles.

-

Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

Drain the solvent until it is just level with the top of the sand.

2. Sample Loading:

-

Dissolve the crude Methyl 3,5-difluoro-4-methoxybenzoate in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel using a pipette.

-

Drain the solvent until the sample is absorbed into the sand.

-

Gently add a small amount of the mobile phase to wash the sides of the column and allow it to absorb into the sand.

3. Elution and Fraction Collection:

-

Carefully fill the column with the mobile phase.

-

Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).[4]

-

If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.

-

Monitor the separation by spotting fractions onto TLC plates and visualizing the spots.

4. Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified Methyl 3,5-difluoro-4-methoxybenzoate.

Visualization of the Workflow

The following diagram illustrates the general workflow for purifying Methyl 3,5-difluoro-4-methoxybenzoate by column chromatography.

Caption: A flowchart of the column chromatography process.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the purification process.

Caption: A decision tree for troubleshooting column chromatography.

References

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

MarZ Chemistry. (n.d.). Chromatography - RF Values. Retrieved from [Link]

-

Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in methyl anisate fluorination

This guide serves as a specialized technical support resource for researchers encountering low conversion rates during the fluorination of Methyl Anisate (Methyl 4-methoxybenzoate).[1][2]

Topic: Troubleshooting Low Conversion & Yield Optimization Substrate: Methyl Anisate (CAS: 121-98-2) Target Transformation: Aryl C-H Fluorination (typically ortho-to-methoxy)[1][2]

Executive Summary: The "Push-Pull" Electronic Challenge

Methyl anisate presents a classic electronic conflict in electrophilic aromatic substitution (SEAr).[1][2] While the methoxy group (-OMe) is a strong ortho/para activator, the methyl ester (-COOMe) is a strong electron-withdrawing group (EWG) that deactivates the ring.[1][2]

-

The Trap: Researchers often treat methyl anisate like anisole, expecting rapid reaction with Selectfluor™ at room temperature.[1]

-

The Reality: The ester group significantly raises the activation energy.[1] Low conversion is typically due to insufficient electrophilicity of the fluorinating agent relative to the deactivated arene, or catalyst poisoning in transition-metal-mediated pathways.[1]

Diagnostic Workflow

Use this logic tree to identify the root cause of your low conversion.

Figure 1: Decision matrix for diagnosing low conversion in deactivated anisole derivatives.

Troubleshooting Guide: Specific Failure Modes

Issue A: The "Deactivated Substrate" Barrier (Electrophilic Route)

Symptom: Starting material remains unconsumed despite excess Selectfluor (F-TEDA-BF4).[1][2] Root Cause: The ester group pulls electron density, making the ring a poor nucleophile for standard SEAr.[1] Solution:

-

Solvent Switch: Replace Dichloromethane (DCM) or pure Acetonitrile (MeCN) with Nitromethane (MeNO₂) or a MeCN/TFA (Trifluoroacetic acid) mixture.[1][2]

-

Why: Nitromethane is polar but non-nucleophilic, stabilizing the charged intermediates. TFA increases the electrophilicity of the fluorinating agent via protonation or hydrogen bonding.

-

-

Temperature: Increase reaction temperature to 60–80°C . Methyl anisate is thermally stable; room temperature is often insufficient for this specific substrate.[1][2]

Issue B: Solubility & Phase Transfer

Symptom: Selectfluor remains as a solid at the bottom of the flask; conversion stalls at <10%.[1] Root Cause: Selectfluor has poor solubility in non-polar organic solvents.[1][2] Solution:

-

Enhanced: Add a phase transfer catalyst (e.g., 18-Crown-6 or Tetrabutylammonium tetrafluoroborate ) if using less polar solvents.[1][2]

-

Alternative: Use NFSI (N-Fluorobenzenesulfonimide) which is soluble in organic solvents like Toluene or DCE, though it is generally less reactive than Selectfluor without activation.[1][2]

Issue C: Radical Quenching (Transition Metal/Photocatalysis)

Symptom: Reaction turns black (silver mirror) or conversion stops abruptly after 1 hour.[1][2] Root Cause: If using Ag(I) or photocatalysis, oxygen or trace moisture may be quenching the radical chain or deactivating the catalyst.[1] Solution:

-

Degassing: Sparge the solvent with Argon for 15 minutes before adding the catalyst.[1]

-

Oxidant: If using a radical mechanism (e.g., Ag-catalyzed), ensure a stoichiometric oxidant (like K₂S₂O₈) is present if the cycle requires re-oxidation of the metal.[1]

Recommended Protocol: Ag-Catalyzed Radical Fluorination

For methyl anisate, standard electrophilic fluorination is often sluggish.[1][2] A Silver-Catalyzed Radical Decarboxylation (if starting from the acid) or Direct Radical C-H Fluorination is superior.[1][2]

Method: Silver-Catalyzed C-H Fluorination (Adapted for Deactivated Arenes)[1][2]

| Component | Equivalent | Role |

| Methyl Anisate | 1.0 equiv | Substrate |

| Selectfluor | 2.0 equiv | Fluorine Source & Oxidant |

| AgNO₃ | 10-20 mol% | Catalyst (generates Ag(II)) |

| TFA | 1.0 equiv | Additive (Proton source) |

| Solvent | DCM/H₂O (biphasic) | Solvent System |

Step-by-Step Procedure:

-

Setup: In a sealed tube equipped with a magnetic stir bar, combine Methyl Anisate (1.0 mmol), Selectfluor (2.0 mmol), and AgNO₃ (0.1 mmol).

-

Solvent: Add Dichloromethane (DCM, 2.0 mL) and Water (2.0 mL).[1][2] Note: The biphasic system helps solubilize Selectfluor (aqueous phase) while protecting the organic substrate.[1]

-

Reaction: Seal the tube and heat to 50°C with vigorous stirring (1000 rpm).

-

Monitoring: Check by TLC or LC-MS at 4 hours. If conversion is <50%, add another 0.5 equiv of AgNO₃.[1]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]

Why this works: The Ag(I)/Ag(II) redox cycle generates a nitrogen-centered radical on Selectfluor, which is more potent than the cation itself, allowing it to attack the deactivated ring of methyl anisate [1, 2].[1]

Frequently Asked Questions (FAQ)

Q: Can I use NFSI instead of Selectfluor? A: Yes, but NFSI is generally less reactive towards deactivated arenes like methyl anisate in the absence of a transition metal catalyst.[1] If you must use NFSI, consider using a Palladium (Pd) catalyst (e.g., Pd(OAc)₂) which can activate the C-H bond first, followed by fluorination [3].[1]

Q: Why am I getting demethylated product (4-hydroxybenzoate)? A: This is a common side reaction called O-demethylation.[1][2] It occurs if the reaction becomes too acidic (e.g., using pure TFA as solvent) or if the temperature is too high (>100°C).[1] Buffer the reaction with mild base (e.g., NaHCO₃) if this persists, or switch to non-acidic radical conditions.

Q: I see a peak at M+19 but also M+37. What is M+37? A: M+19 is your desired monofluorinated product.[1][2] M+37 corresponds to chlorination (M+35/37).[1][2] Selectfluor is a salt derived from DABCO and contains a -CH₂Cl group (in the synthesis precursor) or chloride counterions if not properly purified.[1][2] Ensure you are using high-purity Selectfluor (F-TEDA-BF₄) and not the chloride salt version.[1][2]

References

-

Mechanism of Electrophilic Fluorination

-

Silver-Catalyzed Fluorination

-

Transition Metal Catalyzed C-H Fluorination

-

Selectfluor Properties & Handling

Sources

Controlling temperature for selective fluorination of methyl benzoates

Department: Advanced Catalysis & Process Optimization Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed C–H Fluorination Reference ID: TS-FLUOR-MB-2026[1]

The Core Challenge: The Temperature Paradox

Why is this reaction difficult? Selective fluorination of methyl benzoates presents a distinct thermodynamic conflict. The ester group is a weak directing group (DG) , meaning it coordinates poorly to Palladium compared to pyridines or amides.[1]

-

The Activation Barrier: High temperatures (

) are typically required to force the Pd(II) center to insert into the ortho-C–H bond (cyclopalladation) and to drive the difficult reductive elimination of the C–F bond from the Pd(IV) intermediate.[1] -

The Stability Limit: The most common electrophilic fluorinating reagents (e.g., Selectfluor, NFSI) are thermally sensitive. Selectfluor, for instance, can undergo non-productive decomposition or radical side-reactions at temperatures required for the C–H activation step.[1]

The Result: Users often encounter a "Goldilocks" failure mode—too cold, and no reaction occurs; too hot, and the oxidant decomposes, leading to palladium black precipitation and low yields.

Troubleshooting Guide (Interactive Help Desk)

Symptom 1: Reaction mixture turns black/brown rapidly; Low Yield.[1]

-

Diagnosis: Catalyst Decomposition (Pd Black Formation). [1]

-

Cause: The oxidant (Selectfluor) decomposed before the catalytic cycle could turn over, or the Pd(IV) species failed to undergo reductive elimination and collapsed.[1]

-

-

Corrective Action:

-

Ramp Rate Control: Do not plunge the vessel into a pre-heated

block. Ramp temperature at -

Solvent Switch: If using pure MeCN (Acetonitrile), switch to a MeCN/TFA (9:1) mixture.[1] The acidic environment stabilizes the Pd-center and accelerates the C–H activation step, allowing you to run at a slightly lower temperature (

instead of -

Oxidant Dosing: Add Selectfluor in two portions (0h and 2h) rather than a single bolus.

-

Symptom 2: High conversion, but poor selectivity (Meta/Para products observed).

-

Diagnosis: Loss of Ligand-Directed Control. [1]

-

Corrective Action:

-

Lower Temperature: Reduce temperature by

. -

Check Additives: Ensure AgOAc or AgOPiv is present. The silver salt is not just an oxidant; the carboxylate anion acts as a crucial proton shuttle (CMD mechanism) to lower the energy barrier for the ortho-C–H activation specifically.[1]

-

Symptom 3: Starting material recovered (No Reaction).[1]

-

Diagnosis: Kinetic Trap. [1]

-

Cause: The ester is too weakly coordinating to displace the solvent molecules from the Pd center at the current temperature.

-

-

Corrective Action:

-

Microwave Irradiation: Switch from oil bath to microwave heating. The rapid dielectric heating can overcome the activation barrier for cyclopalladation in short bursts (e.g., 30 mins at

) without sustaining the thermal load that degrades the reagents.

-

Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted Ortho-Fluorination (High Throughput)

Best for: Rapid screening, difficult substrates.[1]

Reagents:

-

Methyl Benzoate (1.0 equiv)[1]

-

Pd(OAc)

(10 mol%)[1][2][3] -

Selectfluor (2.0 equiv)[1]

-

AgOPiv (Silver Pivalate) (2.0 equiv) - Crucial for proton abstraction[1]

-

Solvent: PhCF

/MeCN (4:1)[1]

Workflow:

-

Weighing: In a glovebox or dry environment, combine Pd(OAc)

, Selectfluor, and AgOPiv in a microwave vial. -

Solvation: Add the solvent mixture and the methyl benzoate. Seal the vial with a Teflon-lined cap.

-

Irradiation:

-

Step 1: Pre-stir 2 min at RT.

-

Step 2: Ramp to

(High Absorption setting) over 2 mins.[1] -

Step 3: Hold at

for 45 mins.

-

-

Workup: Cool to RT immediately with compressed air. Filter through a Celite pad (eluting with EtOAc) to remove Ag salts.[1]

Protocol B: Batch Thermal Fluorination (Scale-Up)

Best for: Larger scales where microwave is not feasible.[1]

Reagents:

-

Methyl Benzoate (1.0 equiv)[1]

-

Pd(OTf)

(10 mol%) - More electrophilic catalyst[1] -

N-Fluoro-2,4,6-trimethylpyridinium triflate (2.5 equiv) - More thermally stable than Selectfluor[1]

-

Additive: N-Boc-Valine (20 mol%) - Ligand acceleration[1]

-

Solvent: DCE (Dichloroethane)[1]

Workflow:

-

Setup: Use a sealed pressure tube (heavy wall glass).[1]

-

Mixture: Combine catalyst, ligand, and oxidant. Add solvent.[1][4][5][6][7]

-

Activation: Stir at RT for 15 mins to form the active Ligand-Pd complex.

-

Heating: Place in an oil bath pre-heated to

(Note: Lower temp enabled by the specialized ligand). Stir for 12-18 hours.[1] -

Monitoring: Check LCMS at 4h. If Pd black precipitates, stop and filter.[1]

Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and where temperature deviations cause failure.

Figure 1: The Catalytic Cycle of Pd-mediated fluorination, highlighting the narrow thermal operating window between kinetic trapping and reagent decomposition.[1]

Quantitative Data: Solvent & Temperature Effects[1]

The following table summarizes optimization data for the fluorination of methyl benzoate using Pd(OAc)

| Solvent System | Temperature ( | Yield (%) | Selectivity (Ortho:Meta) | Notes |

| MeCN | 80 | < 5 | N/A | Too cold for activation.[1] |

| MeCN | 120 | 35 | 85:15 | Significant Pd black formation.[1] |

| MeCN / TFA (9:1) | 100 | 62 | 95:5 | Acid stabilizes Pd; Best balance.[1] |

| DCE | 110 | 45 | 90:10 | Slower reaction; cleaner profile.[1] |

| Benzene | 100 | 12 | 60:40 | Non-polar solvent fails to solubilize oxidant.[1] |

FAQs

Q: Can I use NFSI instead of Selectfluor?

A: Yes, but NFSI (N-Fluorobenzenesulfonimide) is generally less reactive than Selectfluor (F-TEDA-BF

Q: Why is Silver (Ag) required? Can I use Copper?

A: Silver plays a dual role: it acts as a halide scavenger (removing I

Q: My product contains a di-fluorinated side product. How do I stop this? A: This is a sign of "over-cooking."[1]

-

Stop the reaction at 70% conversion rather than pushing for 100%.

-

Reduce the equivalents of Selectfluor from 2.5 to 1.5.[1]

-

Reduce the reaction temperature by 5-10 degrees.

References

-

Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006).[1][4] Palladium-catalyzed fluorination of carbon–hydrogen bonds.[1][3][4][7][8][9][10][11] Journal of the American Chemical Society, 128(22), 7134-7135.[1] Link[1]

-

Chan, K. S. L., Wasa, M., Wang, X., & Yu, J. Q. (2011).[1][4] Palladium(II)-catalyzed ortho-fluorination of benzoic acids and esters.[1] Angewandte Chemie International Edition, 50(39), 9081-9084.[1] Link[1]

-

Wang, X., Mei, T. S., & Yu, J. Q. (2009).[1] Versatile Pd(II)-catalyzed C–H activation/C–C bond formation for synthesis of substituted benzoic acids.[1] Journal of the American Chemical Society, 131(22), 7520-7521.[1] Link[1]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for fluorination and trifluoromethylation.[1] Nature, 473(7348), 470-477.[1] Link[1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pd-catalyzed C-H fluorination with nucleophilic fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of Methyl 3,5-difluoro-4-methoxybenzoate

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the IR spectrum of Methyl 3,5-difluoro-4-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we provide a robust framework for its characterization.

The Scientific Rationale: Understanding Vibrational Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption is recorded on a spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands provide a detailed picture of the molecule's functional group composition.

Aromatic esters, such as the topic compound, exhibit a characteristic set of intense absorptions often referred to as the "Rule of Three": a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[1][2] The presence of substituents on the aromatic ring, such as fluorine atoms and a methoxy group, introduces additional vibrational modes and can significantly influence the frequencies of the core ester and aromatic absorptions. This guide will dissect these influences through a comparative approach.

Experimental Protocol: Acquiring an IR Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample like Methyl 3,5-difluoro-4-methoxybenzoate, typically using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

ATR-FTIR Spectroscopy:

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean ATR crystal is collected.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.

-

Spectrum Acquisition: Place the pellet in the instrument's sample holder and acquire the spectrum.

Analysis of the IR Spectrum of Methyl 3,5-difluoro-4-methoxybenzoate

While a publicly available experimental spectrum for Methyl 3,5-difluoro-4-methoxybenzoate is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS)[3][4][5][6][7], we can predict its key spectral features based on the analysis of its functional groups and comparison with related molecules.

The structure of Methyl 3,5-difluoro-4-methoxybenzoate contains:

-

An aromatic ester

-

A methoxy group (aromatic ether)

-

Two fluorine atoms on the benzene ring

Based on established principles of IR spectroscopy, we anticipate the following key absorption bands:

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected as weak to medium bands just above 3000 cm⁻¹.[8] The methyl group's C-H stretching will appear as stronger bands just below 3000 cm⁻¹.

-

C=O Stretching (Ester): This will be one of the most intense bands in the spectrum. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹.[1][8] The electron-withdrawing nature of the fluorine atoms may slightly increase this frequency.

-